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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855 Get Quote

An In-depth Technical Guide to 5-Ethylpiperidine-2,4-dione: Chemical Properties, Structure,

and Synthesis

Abstract
This technical guide provides a comprehensive analysis of 5-Ethylpiperidine-2,4-dione, a

heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. The piperidine ring is a well-established "privileged scaffold" in pharmaceutically

active compounds, and its oxygenated forms, such as piperidinediones, serve as crucial

intermediates in the synthesis of high-value therapeutic agents, including kinase inhibitors and

glutamate receptor modulators.[1][2][3] This document details the compound's chemical

structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores

established synthetic methodologies, outlines a detailed experimental protocol for its

preparation, and discusses its broader pharmacological relevance and safety considerations.

Chemical Identity and Structure
5-Ethylpiperidine-2,4-dione is a derivative of piperidine featuring two carbonyl groups at the

2nd and 4th positions and an ethyl substituent at the 5th position. Its structure presents

opportunities for further functionalization, making it a versatile building block in organic

synthesis.
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Identifier Value

IUPAC Name 5-Ethylpiperidine-2,4-dione

Synonyms 5-ethyl-2,4-piperidinedione

CAS Number 73290-32-1[4][5]

Molecular Formula C₇H₁₁NO₂[4][5]

Molecular Weight 141.17 g/mol [5]

InChI Key BIPNFYPMYSWIGH-UHFFFAOYSA-N

Canonical SMILES CCC1CC(=O)NC(=O)C1

Structural Elucidation and Tautomerism
The core structure is a six-membered aliphatic ring containing a nitrogen atom. The presence

of the dione functionality, specifically a β-dicarbonyl system, allows for keto-enol tautomerism.

The methylene group at the C3 position is flanked by two carbonyls, making its protons acidic

and enabling the formation of two possible enol tautomers. This equilibrium is a critical factor in

its reactivity profile.

Caption: Keto-enol tautomerism of the core scaffold.

Physicochemical Properties
The physical and chemical properties of 5-Ethylpiperidine-2,4-dione are summarized below.

These characteristics are essential for its handling, storage, and application in experimental

settings.
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Property Value Source

Physical Form Solid [4]

Purity ≥95% [4]

Storage Temperature 2-8°C, Sealed in dry conditions

Molecular Formula C₇H₁₁NO₂ [4][5]

Molecular Weight 141.17 g/mol [5]

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is fundamental for verifying the structure and purity of the synthesized

compound.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen

environments. For 5-Ethylpiperidine-2,4-dione, a spectrum in DMSO-d₆ would show

characteristic signals.[5]

~0.89 ppm (t, 3H, J = 7.6 Hz): A triplet corresponding to the three protons of the methyl (-

CH₃) group of the ethyl side chain, split by the adjacent methylene group.

~1.35-1.69 ppm (m, 2H): A multiplet arising from the two protons of the methylene (-CH₂)

group of the ethyl side chain.

~2.40-3.50 ppm (m, 5H): A complex series of multiplets corresponding to the protons on

the piperidine ring at positions C3, C5, and C6.

~10.5-11.5 ppm (br s, 1H): A broad singlet for the amide (N-H) proton, which is

exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon skeleton.

~10-15 ppm: Signal for the ethyl group's methyl carbon.

~20-45 ppm: Signals for the ethyl group's methylene carbon and the aliphatic carbons of

the piperidine ring (C3, C5, C6).
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~165-175 ppm: Two distinct signals in the downfield region corresponding to the two

carbonyl carbons (C2 amide and C4 ketone).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present.

~3200 cm⁻¹: A broad absorption band characteristic of the N-H stretching vibration of the

amide.

~2850-2980 cm⁻¹: C-H stretching vibrations from the ethyl and piperidine ring aliphatic

groups.

~1725 cm⁻¹: A strong absorption peak for the C=O stretch of the ketone.

~1660 cm⁻¹: A strong absorption for the C=O stretch of the cyclic amide (lactam).

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

Molecular Ion Peak (M⁺): An expected peak at m/z of 141.17, corresponding to the

molecular weight of the compound [C₇H₁₁NO₂]⁺.

Synthesis and Chemical Reactivity
The synthesis of substituted piperidine-2,4-diones is a topic of significant research interest, with

several established routes.

Primary Synthetic Route: Dieckmann Cyclization
The most versatile and widely employed method for constructing the piperidine-2,4-dione core

is the Dieckmann cyclization.[1] This intramolecular condensation of a diester bearing an amino

group (or a protected precursor) is driven by a strong base (e.g., sodium methoxide) to form a

cyclic β-keto ester, which upon hydrolysis and decarboxylation yields the target dione. This

method allows for the preparation of a variety of substituted piperidine-2,4-diones.[1]
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Caption: General workflow for Dieckmann cyclization.

Reactivity
The chemical reactivity of 5-Ethylpiperidine-2,4-dione is governed by its functional groups:

Acidic Methylene Protons: The protons at C3 are acidic and can be removed by a base,

generating a nucleophilic enolate for subsequent alkylation or acylation reactions.
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Amide N-H: The nitrogen proton can be deprotonated, allowing for N-alkylation or N-

acylation to introduce substituents on the nitrogen atom.

Carbonyl Groups: The ketone and amide carbonyls can undergo nucleophilic addition

reactions, although the amide is less reactive.

Experimental Protocol: Synthesis and Purification
The following protocol is a representative method for the synthesis of 5-Ethylpiperidine-2,4-
dione from its N-Boc protected precursor, based on established procedures.[5]

Objective: To synthesize 5-Ethylpiperidine-2,4-dione via deprotection of 1-Boc-5-Ethyl-2,4-

dioxopiperidine followed by purification.

Materials:

1-Boc-5-Ethyl-2,4-dioxopiperidine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel (for column chromatography)

Eluent: Hexane/Ethyl Acetate (1:2, v/v)

Procedure:

Deprotection of N-Boc Group:

Dissolve 1-Boc-5-Ethyl-2,4-dioxopiperidine in dichloromethane (DCM) in a round-bottom

flask.
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Causality: DCM is an excellent solvent for the starting material and is inert to the reaction

conditions.

Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the

deprotection reaction.

Slowly add an excess of trifluoroacetic acid (TFA) dropwise to the stirred solution.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Reaction Work-up:

Once the reaction is complete, remove the solvent and excess TFA under reduced

pressure using a rotary evaporator.

Causality: This step isolates the crude product salt.

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until

effervescence ceases.

Causality: Neutralization quenches the acid and converts the product from its salt form to

the free base.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

Drying and Filtration:

Dry the combined organic layers over anhydrous magnesium sulfate.

Causality: This removes residual water from the organic phase, which could interfere with

subsequent steps or product stability.

Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary

evaporator to yield the crude product.
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Purification:

Purify the resulting crude residue by column chromatography on silica gel.[5]

Causality: This technique separates the target compound from impurities based on

differential polarity.

Elute the column with a hexane/ethyl acetate (1:2, v/v) mixture.[5]

Collect the fractions containing the desired product (monitored by TLC) and combine

them.

Final Product Isolation:

Remove the eluent from the combined fractions under reduced pressure to afford 5-
Ethylpiperidine-2,4-dione as a solid.

Confirm the structure and purity of the final product using NMR and MS analysis as

described in Section 3. A yield of approximately 52% can be expected.[5]

Biological and Pharmacological Significance
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous

approved drugs.[2][6] Piperidine-2,4-diones, specifically, are recognized as valuable precursors

for compounds with diverse biological activities.[1][7] Their utility has been demonstrated in the

synthesis of:

Anticancer Agents: Serving as intermediates for kinase inhibitors.[1]

Neurological Therapeutics: Acting as building blocks for modulators of glutamate receptors.

[1]

Antiviral and Antimicrobial Compounds: The rigid, functionalized piperidine core can be

elaborated to target various enzymes and receptors in pathogens.[8][9][10]

The structural features of 5-Ethylpiperidine-2,4-dione—a combination of hydrogen bond

donors and acceptors, a defined stereocenter at C5, and multiple sites for functionalization—
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make it an attractive starting point for generating libraries of compounds for high-throughput

screening in drug discovery campaigns.

Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317

(May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).

Signal Word: Warning.

Pictograms: GHS07 (Exclamation Mark).

Recommended Handling Procedures:

Handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
5-Ethylpiperidine-2,4-dione is a heterocyclic compound with significant potential as a

synthetic intermediate in pharmaceutical research. Its well-defined structure, characterized by a

piperidinedione core and an ethyl substituent, offers a platform for creating structurally diverse

molecules. A clear understanding of its physicochemical properties, spectroscopic profile, and

synthetic pathways, particularly the robust Dieckmann cyclization, is essential for its effective

utilization. Given the established importance of the piperidine scaffold in medicine, 5-
Ethylpiperidine-2,4-dione represents a valuable tool for scientists and researchers dedicated

to the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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